Met-enkephalin-Arg-Phe

Catalog No.
S774567
CAS No.
73024-95-0
M.F
C42H56N10O9S
M. Wt
877 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Met-enkephalin-Arg-Phe

CAS Number

73024-95-0

Product Name

Met-enkephalin-Arg-Phe

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C42H56N10O9S

Molecular Weight

877 g/mol

InChI

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)/t30-,31-,32-,33-,34-/m0/s1

InChI Key

KTQKWSPZOZKAEE-LJADHVKFSA-N

SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

6-Arg-7-Phe-Met-enkephalin, enkephalin Met, heptapeptide, enkephalin-Met, Arg(6)-Phe(7)-, enkephalin-Met, arginyl(6)-phenylalanine(7)-, MEAP peptide, MERF peptide, met-enk-AP, Met-enkephalin, Arg(6)-Phe(7)-, methionine-enkephalin, Arg(6)-Phe(7)-, methionine-enkephalin-arginine-phenylalanine, Tyr-Gly-Gly-Phe-Met-Arg-Phe, tyrosyl-glycyl-glycyl-phenylalanyl-methionyl-arginyl-phenylalanine, YGGFMRF

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

Identity and Structure:

Tyr-gly-gly-phe-met-arg-phe, also known as Met-enkephalin-Arginine-Phenylalanine (MEAP), is a synthetic peptide consisting of seven amino acids: Tyrosine (Tyr), Glycine (Gly), Glycine (Gly), Phenylalanine (Phe), Methionine (Met), Arginine (Arg), and Phenylalanine (Phe). Its structure can be represented as H-Tyr-Gly-Gly-Phe-Met-Arg-Phe-OH.

Relationship to Met-enkephalin:

The first five amino acids of MEAP (Tyr-gly-gly-phe-met) are identical to the naturally occurring neuropeptide Met-enkephalin, which binds to opioid receptors in the nervous system and plays a role in pain perception and modulation . MEAP differs by having two additional amino acids, Arginine and Phenylalanine, attached at its C-terminus.

Research Applications:

MEAP has been investigated in various scientific research areas, including:

  • Pain research: Studies suggest that MEAP may have analgesic (pain-relieving) properties similar to Met-enkephalin, but with potentially longer-lasting effects due to its modified structure .
  • Cancer research: MEAP has been shown to exhibit anti-tumor effects in preclinical studies by directly activating immune cells and inhibiting regulatory T cells (Tregs) that suppress immune response .
  • Neurodegenerative diseases: Research suggests that MEAP may have neuroprotective properties and could potentially be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's, although further investigation is needed .

Met-enkephalin-Arg-Phe is a heptapeptide derived from the endogenous opioid peptide Met-enkephalin. It is characterized by the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, distinguishing it from its shorter counterpart, Met-enkephalin, which consists of five amino acids (Tyr-Gly-Gly-Phe-Met). Met-enkephalin-Arg-Phe is notable for its role as an agonist at the δ-opioid receptor and has been implicated in various physiological processes, including pain modulation and neuroregulation. This compound is found predominantly in the central nervous system and adrenal medulla, where it contributes to the complex signaling pathways associated with opioid receptors .

Met-enkephalin-R-F binds to opioid receptors, particularly μ-opioid receptors, in the nervous system []. This binding mimics the action of endogenous opioids and exogenous opioid drugs, leading to pain relief and other effects. The specific mechanism of action within the receptor is complex and involves G protein-coupled signaling pathways.

The chemical behavior of Met-enkephalin-Arg-Phe involves interactions primarily with opioid receptors. Upon binding to these receptors, it initiates a cascade of intracellular signaling events that include inhibition of adenylate cyclase activity and modulation of ion channels. The compound undergoes enzymatic degradation by various peptidases, including aminopeptidase N and neutral endopeptidase, which cleave it into smaller peptides, thus regulating its biological activity .

Met-enkephalin-Arg-Phe exhibits significant biological activity as a potent agonist for both the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor. Its effects include analgesia (pain relief) and potential antidepressant-like properties. Additionally, it has been shown to influence immune responses, exhibiting immunostimulatory effects at low doses while causing immunosuppression at higher concentrations . The compound's interaction with opioid receptors also suggests roles in regulating mood and stress responses.

Met-enkephalin-Arg-Phe is synthesized from proenkephalin through proteolytic cleavage. The initial step involves the action of prohormone convertases (PC1 or PC2), which cleave proenkephalin into smaller peptides. Subsequently, carboxypeptidase E further processes these intermediates to yield Met-enkephalin-Arg-Phe. This biosynthetic pathway allows for the generation of multiple enkephalins from a single precursor molecule .

While Met-enkephalin-Arg-Phe has potential therapeutic applications due to its opioid activity, its clinical use is limited by its rapid metabolism and short half-life. Research continues into its role in pain management and as a model for developing more stable opioid analogs that can provide prolonged therapeutic effects without significant side effects . Additionally, understanding its mechanisms may contribute to advancements in treatments for mood disorders.

Studies have demonstrated that Met-enkephalin-Arg-Phe binds with high affinity to the δ-opioid receptor, leading to significant downstream signaling effects. Its interaction profile is distinct from other enkephalins, indicating unique regulatory roles in neurophysiology. Research has shown that this compound can modulate calcium channel activity and influence neurotransmitter release, thereby affecting synaptic transmission . Furthermore, comparative studies with other opioid peptides highlight its unique properties in receptor selectivity and biological response.

Several compounds share structural and functional similarities with Met-enkephalin-Arg-Phe:

Compound NameStructureOpioid Receptor AffinityUnique Features
Leu-enkephalinTyr-Gly-Gly-Phe-Leuδ-opioid receptorHigher potency than Met-enkephalin
Dynorphin ATyr-Gly-Gly-Phe-Leu-Argκ-opioid receptorPrimarily interacts with κ-receptors
Endomorphin 1Tyr-Pro-Trp-Pro-NH2μ-opioid receptorSelective for μ-receptors
Met-enkephalinTyr-Gly-Gly-Phe-Metδ-opioid receptorShorter chain compared to Arg-Phe

Met-enkephalin-Arg-Phe is unique due to its extended structure which enhances its binding affinity and functional diversity within opioid signaling pathways. Its distinct amino acid composition allows for different interactions compared to other enkephalins, making it a subject of interest in pharmacological research .

XLogP3

-1.9

Sequence

YGGFMRF

Dates

Modify: 2023-08-15

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